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Compound of Interest

(R)-1-Tetrahydrofuran-3-
Compound Name:
ylmethanamine

Cat. No.: B1404006

Introduction

(R)-1-Tetrahydrofuran-3-ylmethanamine is a chiral bifunctional molecule of significant
interest in medicinal chemistry and drug development.[1] Its structure, which combines a polar
tetrahydrofuran (THF) ring with a reactive primary amine, makes it a valuable building block for
synthesizing complex molecular scaffolds.[2] The tetrahydrofuran moiety can act as a hydrogen
bond acceptor, potentially improving the pharmacokinetic properties of a drug candidate, while
the primary amine provides a versatile synthetic handle for various chemical modifications.[1]

Accurate and comprehensive structural confirmation of such key intermediates is paramount to
ensure the integrity of the subsequent synthetic steps and the final active pharmaceutical
ingredient. This technical guide provides an in-depth analysis of the expected spectroscopic
data for (R)-1-Tetrahydrofuran-3-ylmethanamine, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS). While complete, verified spectra for this
specific compound are not readily available in public databases, this guide synthesizes data
from analogous structures and established spectroscopic principles to provide a robust,
predictive characterization. Each section explains the causal relationships behind the spectral
features and outlines field-proven protocols for data acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for accurate spectral assignment.
The structure and IUPAC numbering scheme for (R)-1-Tetrahydrofuran-3-ylmethanamine are
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presented below. This convention will be used throughout the guide for all NMR assignments.

Figure 1: Molecular structure of (R)-1-Tetrahydrofuran-3-ylmethanamine with IUPAC atom

numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

Predicted *H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment, connectivity, and
relative number of different protons. The predicted chemical shifts for (R)-1-Tetrahydrofuran-3-
ylmethanamine in a common solvent like CDCIs are summarized below.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)
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) Predicted .
Assigned ) . L . Rationale for
Chemical Shift  Multiplicity Integration . .
Proton Chemical Shift

(6, ppm)
Protons on
nitrogen are
exchangeable
H2-N (Amine) ~1.5 (broad) Singlet (br s) 2H and often
appear as a
broad singlet.

[3]

Protons on
carbons adjacent

to the highl
H2-2, Hz2-5 (a-to- oy

3.6-3.9 Multiplet (m) 4H electronegative
ether)

ether oxygen are
significantly
deshielded.[4]

Chiral center
) ) proton, coupled
H-3 (methine) ~24-26 Multiplet (m) 1H
to protons on C2,

C4, and C6.

Protons on the
carbon beta to
the ether oxygen
H2-4 (B-to-ether) ~1.8-2.1 Multiplet (m) 2H are less
deshielded than
the alpha
protons.[4]

| H2-6 (0-to-amine) | ~2.7 - 2.9 | Doublet of doublets (dd) | 2H | Protons on the carbon adjacent
to the amine nitrogen are deshielded. |

Causality Behind Assignments:
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» Deshielding by Heteroatoms: The primary determinant of chemical shifts in this molecule is
the presence of two electronegative atoms: oxygen and nitrogen. Protons on carbons directly
attached to these atoms (C2, C5, and C6) are "deshielded," meaning the surrounding
electron density is pulled away, causing them to resonate at a higher frequency (further
downfield) compared to simple alkane protons.[4]

 Signal Multiplicity: The splitting pattern (multiplicity) of each signal is governed by the (n+1)
rule, where 'n" is the number of adjacent, non-equivalent protons.[3] The complex
overlapping multiplets for the ring protons are expected due to the ring's puckered
conformation and the multiple coupling interactions.

Predicted *C NMR Spectral Data

The 13C NMR spectrum provides information on the number and electronic environment of the
carbon atoms in the molecule.

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)

Predicted Chemical Shift Rationale for Chemical

Assigned Carbon .
(6, ppm) Shift

Carbons directly bonded
C2, C5 (a-to-ether) ~68 - 72 to the ether oxygen are
strongly deshielded.[5]

) The carbon adjacent to the
C6 (o-to-amine) ~45 - 50 ] ) ) )
amine nitrogen is deshielded.

The chiral center carbon,
C3 (methine) ~38-42 influenced by both the ether

and amine groups.

| C4 (B-to-ether) | ~28 - 32 | The carbon beta to the ether oxygen shows a chemical shift closer
to that of a standard alkane.[5] |

Self-Validating Protocol Insight: The presence of exactly five distinct signals in the 13C NMR
spectrum would be a primary confirmation of the molecule's overall structure, as there are five
unique carbon environments.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Predicted Key IR Absorption Bands
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Wavenumber
(cm™)

3400 - 3250

Justification &
Vibration Type Functional Group Expected
Appearance

Two distinct,
medium-intensity
sharp bands are
characteristic of a
primary amine (R-
N-H Stretch Primary Amine NH2),
corresponding to
asymmetric and
symmetric
stretching modes.

[61[7]

2960 - 2850

Strong, sharp
absorptions typical for
C-H Stretch Alkane (CH-2) C-H bonds in the THF

ring and aminomethyl

group.[8]

1650 - 1580

A medium to strong
absorption resulting

N-H Bend (Scissoring)  Primary Amine from the in-plane
bending of the two N-
H bonds.[6]

1250 - 1020

A medium intensity
band confirming the

C-N Stretch Aliphatic Amine _
carbon-nitrogen bond.

[9]

1150 - 1050

C-O-C Stretch Cyclic Ether A very strong and
prominent band due to
the asymmetric
stretching of the C-O-
C bond in the THF

ring. This is often the
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Justification &
Wavenumber

Vibration Type Functional Group Expected
(cm™)

Appearance

most intense peak in
the spectrum.[10]

| 910 - 665 | N-H Wag | Primary Amine | A broad, strong band characteristic of the out-of-plane
wagging motion of the NH2 group.[6] |

Expertise in Interpretation: The most diagnostic peaks for confirming the structure are the pair
of N-H stretches above 3250 cm~! and the very strong C-O-C ether stretch around 1100 cm™1.
The simultaneous presence of both features is strong evidence for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of
a molecule. For this compound, Electron lonization (El) is a suitable technique.

Molecular Weight: CsH11NO = 101.15 g/mol [11]

Table 4: Predicted Key Mass Fragments (EI-MS)
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m/z Value Proposed Fragment

101 [C5H11NO]*

Interpretation

Molecular lon (M*). Its
presence confirms the
molecular weight. As a
compound with one
hitrogen atom, it follows
the Nitrogen Rule, having
an odd molecular weight.
[12]

100 [M-H]*

Loss of a hydrogen radical, a
common fragmentation for

amines.[13]

71 [M - CHz2NHz]*

Cleavage of the exocyclic C-C
bond, losing the aminomethyl

radical.

| 30 | [CH2NH:]* | Likely Base Peak. Alpha-cleavage, a dominant fragmentation pathway for

primary amines, where the bond beta to the nitrogen is broken. This forms a very stable,

resonance-stabilized iminium cation.[14][15] |

Proposed Fragmentation Pathway

The primary fragmentation mechanism for aliphatic amines is alpha-cleavage, which involves

the breaking of a carbon-carbon bond adjacent to the C-N bond. This process is driven by the

formation of a stable, resonance-stabilized cation.[14]

© 2025 BenchChem. All rights reserved.

8/12

Tech Support


https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_15.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/06%3A_INTERPRETATION/6.05%3A_Amine_Fragmentation
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/06%3A_INTERPRETATION/6.05%3A_Amine_Fragmentation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Proposed EI-MS Fragmentation Pathway
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Figure 2: Dominant alpha-cleavage fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality, trustworthy data, the following standardized protocols

are recommended.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh ~5-10 mg of (R)-1-Tetrahydrofuran-3-
ylmethanamine and dissolve it in ~0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

¢ Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a 1D proton spectrum with a 90° pulse angle.
o Set the spectral width to cover a range of -2 to 12 ppm.
o Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

o Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to cover a range of 0 to 220 ppm.
o Use a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

» Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
Phase and baseline correct the spectra. Calibrate the *H spectrum by setting the TMS peak
to 0.00 ppm. Integrate the tH signals.

IR Spectroscopy Protocol

o Sample Preparation: As the compound is a liquid, the simplest method is to prepare a thin
film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:

o

Record a background spectrum of the clean salt plates.

[e]

Place the sample plates in the spectrometer.

(¢]

Acquire the sample spectrum over a range of 4000 to 400 cm~1.

[¢]

Co-add at least 32 scans to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.qg.,
methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) inlet.

 Instrumentation: Use a mass spectrometer equipped with an Electron lonization (EI) source.
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e Acquisition:
o Set the ionization energy to the standard 70 eV.

o Scan a mass range from m/z 20 to 200 to ensure capture of the molecular ion and all
relevant fragments.

o Data Analysis: Identify the molecular ion peak (M*). Analyze the fragmentation pattern,
identifying the base peak and other significant fragments to corroborate the proposed
structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tetrahydrofuran-3-ylmethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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